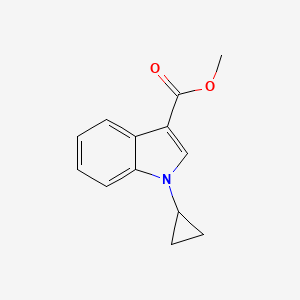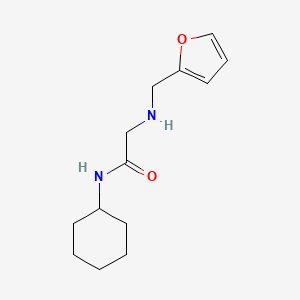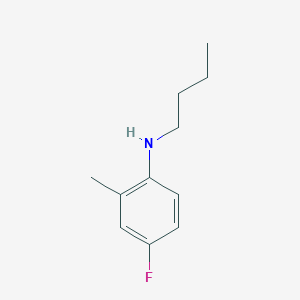
methyl 1-cyclopropyl-1H-indole-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as “Methyl 1-methyl-1H-indole-3-carboxylate”, involves various chemical reactions . For instance, “1-Methylindole-3-carboxylic acid” can be prepared by the oxidation of “1-methylindole-3-aldehyde” with alkaline potassium permanganate .Molecular Structure Analysis
The molecular structure of “Methyl 1-methyl-1H-indole-3-carboxylate”, a similar compound, has been described with an InChI Code of1S/C11H11NO2/c1-12-7-9 (11 (13)14-2)8-5-3-4-6-10 (8)12/h3-7H,1-2H3 . Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions. For example, “Methyl 1-methyl-1H-indole-3-carboxylate” can participate in various reactions . Another example is “1-Methylindole-3-carboxylic acid”, which can be used as a reactant for the preparation of various compounds .Scientific Research Applications
1. Conformational Studies in Peptide/Peptoid Synthesis
Methyl 1-cyclopropyl-1H-indole-3-carboxylate and its derivatives have been utilized in the synthesis of novel tryptophan analogues for peptide and peptoid conformation elucidation studies. These derivatives, including methyl 1,3,4,5-tetrahydro-4-[[[phenylmethoxy)carbonyl]amino]-1H-cyclo- oct[cd]indole-4-carboxylate, are designed with a ring structure that restricts the conformational flexibility of the side chain while leaving the amine and carboxylic acid groups free for further derivatization (Horwell et al., 1994).
2. Domino Carbocationic Rearrangement
This compound derivatives have been shown to undergo a novel domino carbocationic rearrangement. This transformation involves a series of cascade events, including electrophilic ring opening, intermolecular enol capture, electrophilic dimerization, and intramolecular aldol condensation, leading to the formation of complex structures like 1H-cyclopenta[c]carbazoles (Venkatesh et al., 2002).
properties
IUPAC Name |
methyl 1-cyclopropylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)11-8-14(9-6-7-9)12-5-3-2-4-10(11)12/h2-5,8-9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUWPDJWGIXYPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(Isopropylmethylamino)-methyl]-2-methylphenylamine](/img/structure/B3074592.png)
![2-Methoxy-6-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol](/img/structure/B3074594.png)


![2-Ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B3074629.png)

![2-Thiophenecarboxylic acid, 3-[[(2-ethoxy-2-oxoethyl)amino]sulfonyl]-4-phenyl-, methyl ester](/img/structure/B3074658.png)
![Methyl 4-(4-chlorophenyl)-3-({[4-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B3074663.png)
![Methyl 3-[(2-methoxy-2-oxoethyl)(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3074666.png)

![Propyl({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3074676.png)